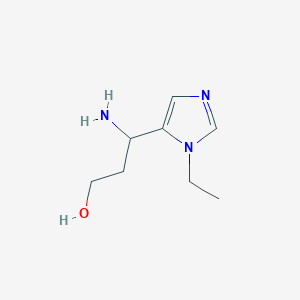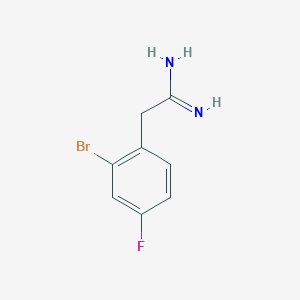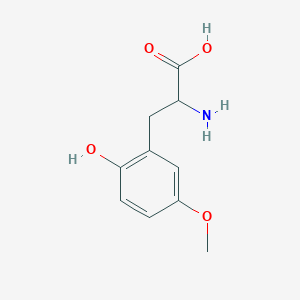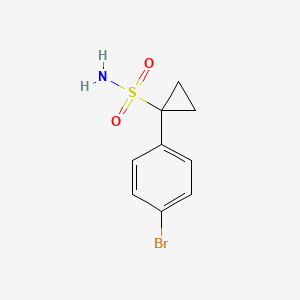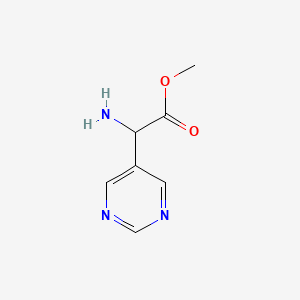
Methyl 2-amino-2-(pyrimidin-5-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-2-(pyrimidin-5-yl)acetate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
The synthesis of Methyl 2-amino-2-(pyrimidin-5-yl)acetate can be achieved through several methods. One common synthetic route involves the reaction of substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis . This method yields various 4,5-disubstituted pyrimidine analogs in a single step. Another approach involves the condensation of benzylidene acetones and ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, and oxidation to methylsulfonyl compounds .
Analyse Des Réactions Chimiques
Methyl 2-amino-2-(pyrimidin-5-yl)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form methylsulfonyl derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: The amino group in the compound can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include hydrogen, zinc chloride, and ammonium thiocyanate.
Applications De Recherche Scientifique
Methyl 2-amino-2-(pyrimidin-5-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-2-(pyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the expression and activities of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can exert its effects.
Comparaison Avec Des Composés Similaires
Methyl 2-amino-2-(pyrimidin-5-yl)acetate can be compared with other similar compounds, such as:
2-aminopyrimidine derivatives: These compounds have shown similar biological activities, including antitrypanosomal and antiplasmodial effects.
Pyrido[2,3-d]pyrimidin-5-one: This compound is another pyrimidine derivative with potential therapeutic applications. The uniqueness of this compound lies in its specific structure and the range of activities it exhibits.
Propriétés
Formule moléculaire |
C7H9N3O2 |
|---|---|
Poids moléculaire |
167.17 g/mol |
Nom IUPAC |
methyl 2-amino-2-pyrimidin-5-ylacetate |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)6(8)5-2-9-4-10-3-5/h2-4,6H,8H2,1H3 |
Clé InChI |
RKDYEJDBTXYBHN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1=CN=CN=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



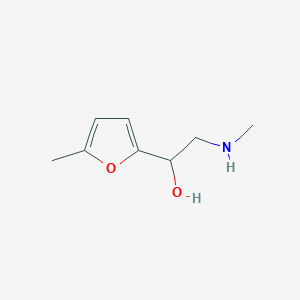
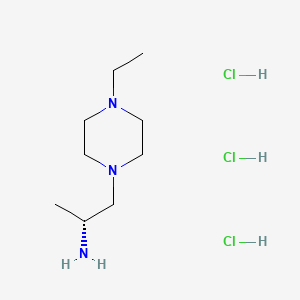
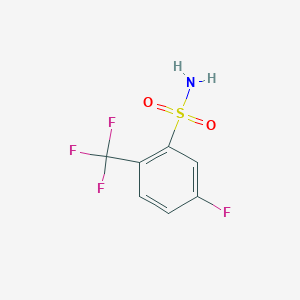
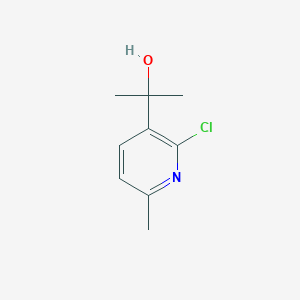
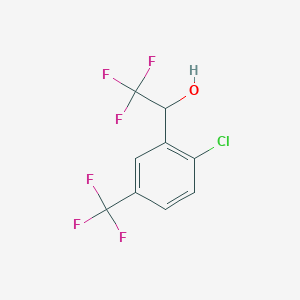
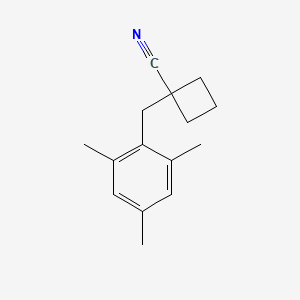

![{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine](/img/structure/B13604046.png)
